19-Nortestosterone cyclopenytlpropionate
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Overview
Description
19-Nortestosterone cyclopentylpropionate, also known as nandrolone cyclopentylpropionate, is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is commonly used in medical and veterinary applications due to its anabolic properties, which promote muscle growth and bone density, while exhibiting relatively low androgenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-nortestosterone cyclopentylpropionate typically involves the esterification of 19-nortestosterone with cyclopentylpropionic acid. The process begins with the preparation of 19-nortestosterone, which can be synthesized from estrone through a series of chemical reactions including reduction and oxidation steps. The final esterification step involves reacting 19-nortestosterone with cyclopentylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of 19-nortestosterone cyclopentylpropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
19-Nortestosterone cyclopentylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-norandrostenedione.
Reduction: Reduction reactions can convert it back to 19-nortestosterone.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
Oxidation: 19-norandrostenedione.
Reduction: 19-nortestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
19-Nortestosterone cyclopentylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth, bone density, and cell proliferation.
Medicine: Used in the treatment of conditions such as osteoporosis, muscle wasting diseases, and certain types of anemia.
Industry: Employed in the development of performance-enhancing drugs and veterinary medicine .
Mechanism of Action
19-Nortestosterone cyclopentylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the nitrogen balance in the body, enhancing muscle mass and strength. Additionally, it has been shown to activate the intrinsic apoptotic pathway in certain cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nandrolone: The parent compound of 19-nortestosterone cyclopentylpropionate, known for its anabolic properties.
Testosterone: A natural androgen with both anabolic and androgenic effects.
Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio
Uniqueness
19-Nortestosterone cyclopentylpropionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its parent compound, nandrolone. This makes it more effective for therapeutic use, requiring less frequent administration .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKEGSQGOSEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.